Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Overview
Description
“Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate” is a chemical compound with the CAS Number: 41088-52-2 . It has a molecular weight of 156.18 . The IUPAC name for this compound is methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate” is 1S/C8H12O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate” is a liquid at room temperature . It has a boiling point of 111 °C/17 mmHg . The specific gravity of this compound is 1.14 at 20/20°C .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate has been used in the manufacture of cured resins, with its production and physical properties being extensively studied (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 1999).
- It plays a significant role in the stereospecific synthesis of various chemical structures, such as t,t-1,2,3-trisubstituted cyclopentanes and angularly disubstituted t-hydrindanols (Imagawa et al., 1981).
Drug Design and Medicinal Chemistry
- This compound is involved in the synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, which are significant in the field of drug design (Mollet et al., 2012).
- It has been used to create potent, selective, and long-acting thromboxane A2 receptor antagonists, demonstrating its significance in developing new therapeutic agents (Misra et al., 1993).
Advanced Organic Chemistry and Material Science
- The compound is instrumental in the asymmetric synthesis of bicyclic amino acid derivatives, showcasing its application in organic chemistry and synthesis of complex molecules (Waldmann et al., 1991).
- It also plays a role in the synthesis of optically active compounds, further emphasizing its importance in stereochemistry and materials science (Das et al., 1987).
Safety And Hazards
“Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate” is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is also a combustible liquid (H227) . Precautionary measures include avoiding eating, drinking, or smoking when using this product, keeping away from heat and ignition sources, and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGKUFZYSPBMAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884680 | |
Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | |
CAS RN |
41088-52-2 | |
Record name | Methyl 3,4-epoxycyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41088-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041088522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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